molecular formula C17H22ClN3O4S B12640953 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide

1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide

Cat. No.: B12640953
M. Wt: 399.9 g/mol
InChI Key: UUKDKDRXGZUIOU-UHFFFAOYSA-N
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Description

1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide is a synthetic chemical reagent designed for research and development purposes. Compounds featuring the piperidine-4-carboxamide scaffold, similar to this product, are of significant interest in medicinal chemistry and are frequently investigated for their potential to interact with various biological targets . Piperidine-4-carboxamide derivatives have been identified as key structures in the development of novel therapeutic agents. Published research on analogous compounds shows that this core structure can be engineered to modulate ion channels, such as T-type calcium channels, for potential investigation as antihypertensive agents . Furthermore, related structures have been explored as multitarget ligands for aminergic G-protein coupled receptors (GPCRs), which are relevant to central nervous system disorders, demonstrating the versatility of this chemotype in preclinical research . Additionally, piperidine and piperazine derivatives have been patented as inhibitors of enzymes like autotaxin, a target in oncology and other pathophysiological conditions . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols.

Properties

Molecular Formula

C17H22ClN3O4S

Molecular Weight

399.9 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H22ClN3O4S/c18-13-3-5-14(6-4-13)26(24,25)21-9-1-2-15(21)17(23)20-10-7-12(8-11-20)16(19)22/h3-6,12,15H,1-2,7-11H2,(H2,19,22)

InChI Key

UUKDKDRXGZUIOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the preparation of the chlorophenyl sulfonyl derivative, followed by its reaction with proline derivatives to form the desired piperidine carboxamide structure. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

  • Oxidation of proline-derived moieties : Oxidizing agents like hydrogen peroxide or potassium permanganate could oxidize secondary amines in the proline substituent, potentially forming imines or amides .

  • Sulfur oxidation : While direct oxidation of the sulfonamide group is uncommon, extreme conditions (e.g., peracetic acid) might convert sulfonamides to sulfonates (SO₃²⁻), though this is less likely without activating groups .

Reduction Reactions

Reduction typically targets the sulfonamide group or adjacent carbonyl functionalities:

  • Sulfonamide reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) may reduce the sulfonamide to a sulfonamide hydride (S=N) or further to a sulfide (S²⁻), though this requires harsh conditions .

  • Carboxamide reduction : The piperidine-4-carboxamide group could be reduced to a primary amine using reagents like borane-THF, forming a piperidine amine derivative.

Nucleophilic Substitution

The 4-chlorophenyl group on the sulfonamide is a potential site for nucleophilic aromatic substitution (SₙAr):

  • Chlorine displacement : Nucleophiles (e.g., amines, thiols) can replace the chlorine atom under basic conditions, forming substituted phenyl derivatives. This reaction is facilitated by electron-withdrawing groups like the sulfonamide .

  • Reaction conditions :

    ReactantProductCatalyst/ConditionsReference
    Amine (e.g., NH₂R)Substituted phenyl sulfonamideBase (e.g., K₂CO₃), solvent (DMF)

Hydrolysis

Hydrolytic cleavage can occur at multiple sites:

  • Carboxamide hydrolysis : Acidic or basic conditions may convert the piperidine-4-carboxamide to a carboxylic acid.

  • Sulfonamide hydrolysis : Prolonged exposure to strong acids/bases could hydrolyze the sulfonamide to a sulfonic acid, though this is less common without activating groups .

Structural Modifications

The compound’s piperidine core and proline substituent enable further derivatization:

  • Alkylation/Acylation : The piperidine nitrogen can undergo alkylation (e.g., methyl iodide) or acylation (e.g., acetyl chloride) to form quaternary derivatives.

  • Proline substituent : The cyclic secondary amine in the proline group may react with electrophiles (e.g., alkyl halides) to form substituted derivatives.

Comparative Reactivity Analysis

Reaction TypeKey FeaturesProduct ExampleImplications for Applications
Oxidation Targets proline-derived substituentImines, amidesPotential for functional group transformation
Reduction Targets sulfonamide/carboxamideSulfides, primary aminesAlters solubility/bioavailability
Nucleophilic Substitution Targets chlorophenyl groupSubstituted phenyl derivativesEngineering for selectivity in drug design
Hydrolysis Targets carboxamide/sulfonamideCarboxylic acids/sulfonic acidsMetabolic stability studies

Scientific Research Applications

Chemistry

1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions, including oxidation, reduction, and nucleophilic substitution reactions.

Biology

The compound is being investigated for its potential biological activities:

  • Enzyme Inhibition: Studies reveal that it can inhibit specific enzymes, which may lead to therapeutic applications in treating diseases linked to enzyme dysfunction.
  • Receptor Binding: Research indicates its capability to bind to various receptors, suggesting potential roles in pharmacology.

Medicine

Research is ongoing to explore the therapeutic potential of this compound:

  • Drug Development: It is considered for developing new drugs targeting diseases such as cancer and neurological disorders due to its unique structural features.
  • Pharmacological Studies: Investigations into its pharmacokinetics and pharmacodynamics are underway to assess its efficacy and safety profiles.

Data Table: Summary of Applications

Application AreaDescription
ChemistryBuilding block for organic synthesis; reagent in chemical reactions.
BiologyEnzyme inhibition; receptor binding studies.
MedicinePotential drug development; therapeutic applications against various diseases.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on human carbonic anhydrase (hCA) isoforms. The compound demonstrated potent inhibition at low nanomolar concentrations, particularly against tumor-associated isoforms hCA IX and XII. Molecular docking studies suggested favorable interactions with the active sites of these isoforms, indicating a promising avenue for cancer therapy development .

Case Study 2: Drug Development

Research focused on synthesizing derivatives of this compound has shown potential in treating neurological disorders. The derivatives exhibited enhanced binding affinity to targeted receptors compared to existing treatments, suggesting improved therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to the active site of the target, while the piperidine ring provides structural stability. This interaction can lead to the inhibition or activation of the target, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The compound’s uniqueness lies in its prolyl-sulfonyl-4-chlorophenyl side chain. Below is a comparison with analogous piperidine-4-carboxamide derivatives:

Compound Name / ID Key Substituents Structural Distinction
1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide (Target) Prolyl-(4-chlorophenyl)sulfonyl Proline residue introduces peptidomimetic character; sulfonyl linker to 4-chlorophenyl
AZD5363 (Capivasertib) 1-(Pyrrolo[2,3-d]pyrimidin-4-yl), 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl] Pyrrolopyrimidine heterocycle; hydroxylpropyl-4-chlorophenyl side chain
1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide Thieno[2,3-d]pyrimidine core Thiophene-pyrimidine hybrid replaces sulfonyl-prolyl moiety
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate Ethyl ester at C4, sulfonyl-linked 4-chlorophenyl Ester group instead of carboxamide; lacks prolyl substitution
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide Acetamidophenyl-sulfonyl Acetamido group replaces 4-chlorophenyl; simpler sulfonyl substitution

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is expected to exceed 400 g/mol (based on proline and sulfonyl additions), whereas simpler analogs like 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride have a molecular mass of 296.21 g/mol .
  • Solubility : The carboxamide group enhances hydrophilicity relative to ester derivatives (e.g., ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate , logP ~1.322) .

Research Implications and Gaps

  • Comparative studies with AZD5363 could clarify kinase selectivity.
  • Synthetic Feasibility : and outline sulfonamide and carboxamide synthesis routes, which could be adapted for scalable production.
  • Unanswered Questions: No direct data on the compound’s stability, toxicity, or in vivo efficacy exist in the provided evidence. Further preclinical profiling is warranted.

Biological Activity

1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure

The compound features a piperidine ring substituted with a 4-chlorophenyl sulfonyl group and a prolyl moiety, contributing to its pharmacological properties. The structural formula can be represented as follows:

C13H16ClN2O3S\text{C}_{13}\text{H}_{16}\text{ClN}_{2}\text{O}_{3}\text{S}

Antibacterial Activity

Research indicates that derivatives of this compound exhibit moderate to strong antibacterial activity.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate
Pseudomonas aeruginosaWeak to Moderate

In a study, synthesized compounds demonstrated strong inhibitory effects against urease and acetylcholinesterase (AChE), indicating potential therapeutic applications in treating infections and neurodegenerative diseases .

Anticancer Activity

The compound has shown promising results in cancer cell line studies. Specifically, it was evaluated against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

  • Case Study : A derivative of the compound exhibited an IC50 value of 2.32 µg/mL against HepG2 cells, indicating potent cytotoxicity. The mechanism appears to involve the induction of apoptosis, evidenced by an increase in the Bax/Bcl-2 ratio and activation of caspase 9 .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been a focal point of research:

  • Acetylcholinesterase (AChE) : Several derivatives displayed significant AChE inhibition, with IC50 values ranging from 0.63 to 2.14 µM, suggesting potential use in treating Alzheimer’s disease.
  • Urease : The compound also inhibited urease activity effectively, which is crucial for managing urinary tract infections and related disorders .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Docking Studies : Molecular docking simulations have revealed strong binding affinities with amino acid residues in target proteins, supporting the observed biological activities .
  • Bovine Serum Albumin (BSA) Binding : Binding studies indicate that the compound interacts effectively with BSA, enhancing its bioavailability and therapeutic efficacy .

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